

An In-depth Technical Guide to 4-Butylphenol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylphenol-d5**

Cat. No.: **B1380642**

[Get Quote](#)

CAS Number: 1219795-04-6

This technical guide provides a comprehensive overview of **4-Butylphenol-d5**, a deuterated analog of 4-butylphenol, designed for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, primary applications, and relevant biological context based on its non-deuterated counterpart.

Physicochemical Properties

4-Butylphenol-d5 is the deuterium-labeled version of 4-Butylphenol.^[1] The specific isotopic labeling, typically on the aromatic ring and the hydroxyl group (4-n-Butylphenol-2,3,5,6-d4,OD), is a deliberate strategy to enhance its utility in research applications.^[2] The substitution of hydrogen with deuterium atoms leads to a higher molecular weight compared to the unlabeled compound and can introduce a kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond.^[2] This property is particularly useful in metabolic studies.

Property	Value	Reference
CAS Number	1219795-04-6	[1] [3]
Molecular Formula	C ₁₀ D ₅ H ₉ O	
Molecular Weight	155.25 g/mol	
Unlabeled CAS	1638-22-8	
Purity	98 atom % D, min 98% Chemical Purity	
Boiling Point	246.2 ± 9.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	

Applications in Research and Development

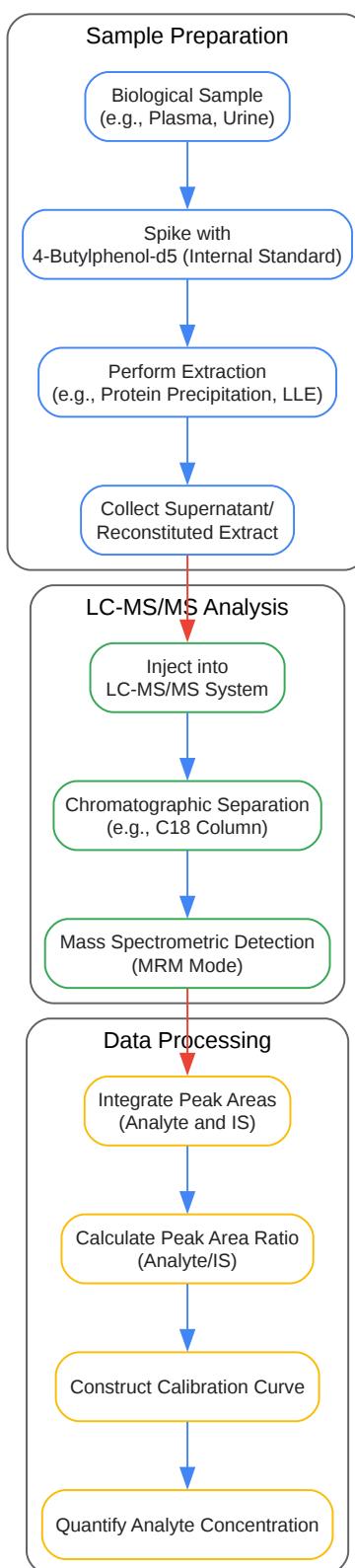
The primary application of **4-Butylphenol-d5** is as an internal standard in quantitative analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale for Use as an Internal Standard:

- Chemical Equivalence: It behaves almost identically to the non-labeled analyte during sample preparation and chromatographic separation.
- Mass Distinction: The mass difference allows the mass spectrometer to distinguish it from the target analyte.
- Accurate Quantification: It allows for the normalization of the final measurement, correcting for any sample loss during analysis and thereby ensuring high precision and accuracy. This is known as the stable-isotope dilution method.

The use of deuterated analogs like **4-Butylphenol-d5** is also crucial in pharmaceutical research for studying the metabolic stability of phenolic compounds. By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed, which can help in designing new chemical entities with improved pharmacokinetic profiles.

Experimental Protocols


Use of **4-Butylphenol-d5** as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of 4-butylphenol in a biological matrix (e.g., plasma, urine) using **4-Butylphenol-d5** as an internal standard.

- Preparation of Standard Solutions:
 - Prepare a stock solution of 4-butylphenol and **4-Butylphenol-d5** in a suitable organic solvent (e.g., methanol, acetonitrile).
 - Create a series of calibration standards by spiking a blank biological matrix with known concentrations of 4-butylphenol.
 - Add a fixed concentration of the **4-Butylphenol-d5** internal standard solution to each calibration standard and to the unknown samples.
- Sample Preparation (e.g., Protein Precipitation):
 - To 100 µL of the sample (calibrator or unknown), add 300 µL of the internal standard solution in acetonitrile to precipitate proteins.
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the sample extract onto a suitable HPLC/UHPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both

4-butylphenol and 4-Butylphenol-d5.

- Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

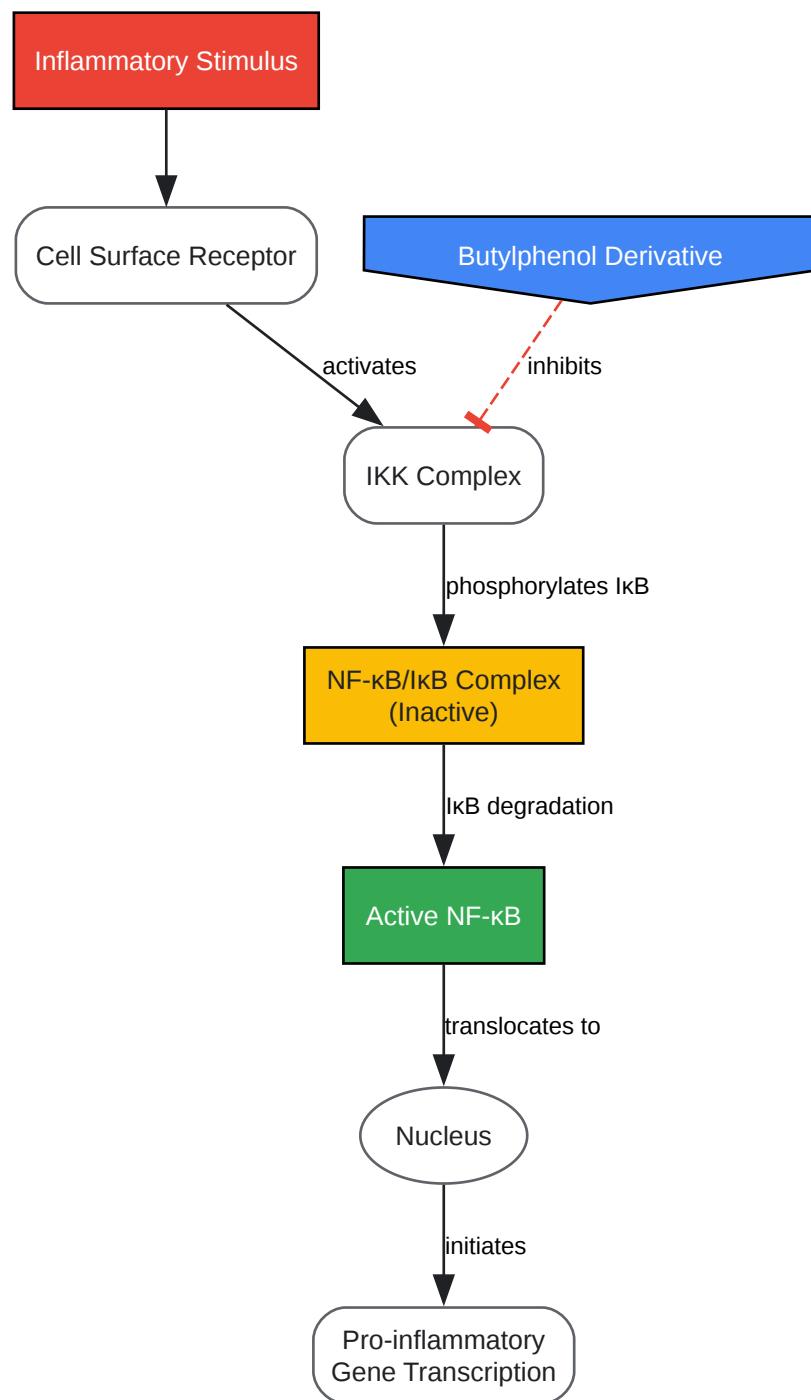
[Click to download full resolution via product page](#)

Caption: Workflow for using **4-Butylphenol-d5** as an internal standard.

Biological Context: Insights from 4-tert-Butylphenol

While **4-Butylphenol-d5** is primarily used for analytical purposes, its non-deuterated form, 4-tert-butylphenol, has documented biological activities. Understanding these activities is crucial for researchers using the deuterated analog to study the parent compound. 4-tert-Butylphenol is recognized as a potential endocrine disruptor and can cause depigmentation.

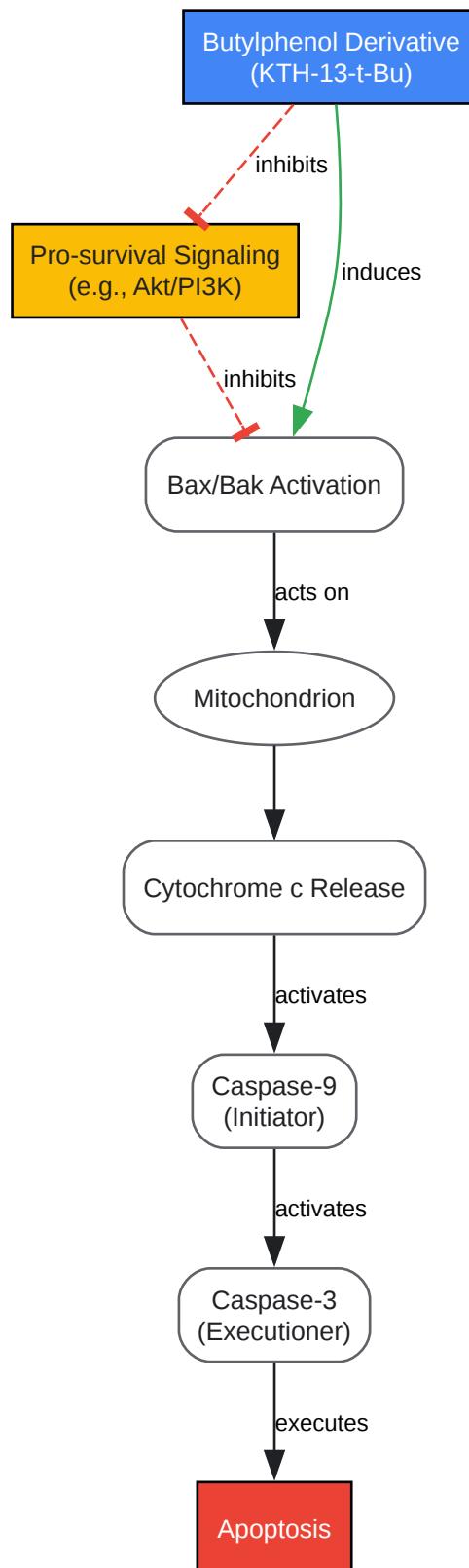
Toxicological Profile:


- **Developmental Toxicity:** Studies in zebrafish have shown that exposure to 4-tert-butylphenol can induce developmental toxicity, including reduced embryo hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation.
- **Oxidative Stress and Apoptosis:** It has been shown to induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and initiating apoptosis through the p53-bcl-2/bax-caspase3 pathway.
- **Hepatotoxicity:** In fish, chronic exposure can lead to liver damage, inflammation, and disruption of glycogen and lipid metabolism.

Signaling Pathways Modulated by Butylphenol Derivatives

Research on derivatives of butylphenol has shed light on their mechanisms of action, often involving the modulation of key cellular signaling pathways.

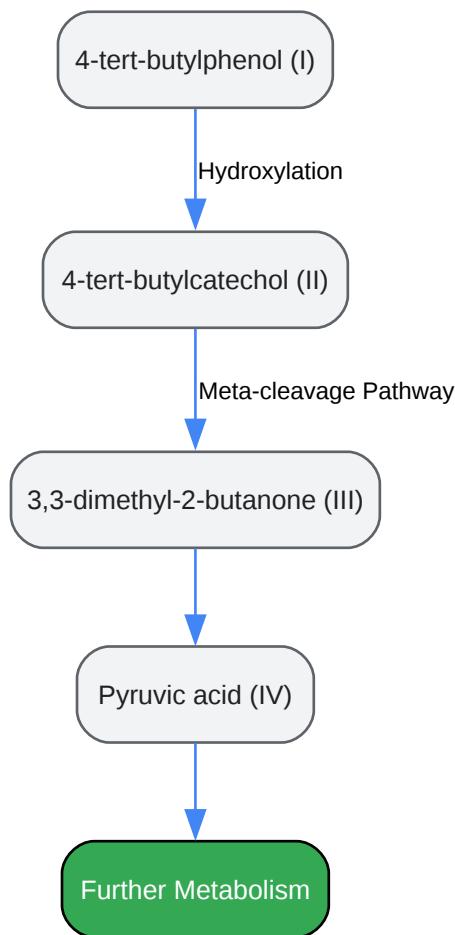
Anti-inflammatory Effects via NF-κB Inhibition


The anti-inflammatory properties of some phenolic compounds are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes. Its inhibition can reduce the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling via NF-κB inhibition.

Induction of Apoptosis


A derivative of 4-tert-Butyl-2,6-dimethylphenol has demonstrated pro-apoptotic activity in cancer cell lines. The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases.

[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway induced by a butylphenol derivative.

Metabolism of 4-tert-Butylphenol

Certain bacteria, such as *Sphingobium fuliginis*, are capable of degrading 4-tert-butylphenol. The proposed metabolic pathway involves an initial hydroxylation followed by ring cleavage. Understanding these metabolic routes is important for environmental fate studies and toxicology.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of 4-tert-butylphenol by *S. fuliginis*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Butylphenol-d5, CAS [[1219795-04-6]] | BIOZOL [biozol.de]
- 2. 4-Butylphenol-d5 | 1219795-04-6 | Benchchem [benchchem.com]
- 3. 4-Butylphenol-d5 by MedChem Express, Cat. No. HY-W144683S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Butylphenol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1380642#4-butylphenol-d5-cas-number-1219795-04-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com